2-Chloro-6-fluoroquinazoline

Vue d'ensemble

Description

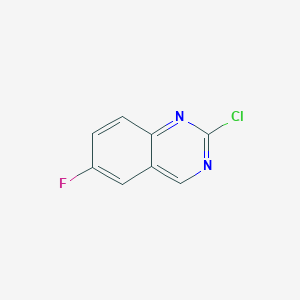

2-Chloro-6-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the sixth position on the quinazoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield quinazoline derivatives . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinazolines, while oxidation and reduction reactions can lead to quinazolinone derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

2-Chloro-6-fluoroquinazoline has been investigated for its potential as an antiviral agent, particularly against HIV. Studies indicate that derivatives of this compound exhibit significant activity against wild-type HIV-1 and clinically relevant mutants. The specific substitution patterns in these derivatives enhance their inhibitory effects on HIV reverse transcriptase, making them promising candidates for further drug development .

Cancer Therapeutics

In the realm of oncology, this compound serves as a crucial intermediate in synthesizing targeted cancer therapies. Researchers are exploring its role in developing compounds that can selectively inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been shown to interact with enzymes that are critical in various metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Receptor Binding Studies

Investigations into the binding affinities of this compound with different receptors have revealed its potential as a lead compound for designing new drugs that modulate receptor activity, which is vital for treating various disorders .

Material Science

Polymer Development

Researchers are exploring the use of this compound in creating advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. Its unique chemical structure allows for modifications that improve material properties, making it suitable for applications in high-performance materials .

Agricultural Chemistry

Agrochemical Synthesis

In agricultural chemistry, this compound is being investigated for its utility in synthesizing agrochemicals. Its derivatives are being tested as potential pesticides that can effectively target specific pests while minimizing environmental impact. This application is crucial for developing sustainable agricultural practices .

Diagnostic Tools

Imaging Agents

There is ongoing research into the potential of this compound as a component in diagnostic imaging agents. Its properties may enhance imaging techniques, aiding in the early detection of diseases and improving diagnostic accuracy .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluoroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-phenylquinazoline

- 6-Bromo-2-chloro-4-(furan-2-yl)quinazoline

- 8-Bromo-2-chloro-6-fluoroquinazoline

Comparison: 2-Chloro-6-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potency .

Activité Biologique

2-Chloro-6-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 186.58 g/mol. The compound features a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinazoline ring, which significantly influences its chemical reactivity and biological properties.

Synthesis Methods:

- Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield quinazoline derivatives.

- Industrial Production: Industrial synthesis may utilize continuous flow reactors and automated systems to enhance yield and consistency.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, can inhibit key enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases. These enzymes play crucial roles in cell proliferation and survival. For instance:

- EGFR Inhibition: Compounds similar to this compound have shown promising inhibitory activities against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Studies have demonstrated that certain derivatives exhibit IC values in the nanomolar range against EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It serves as a precursor for synthesizing various pharmacologically active compounds that target bacterial infections. The structural characteristics of quinazolines contribute to their effectiveness against different pathogens.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition: The compound inhibits tyrosine kinases by binding to their ATP-binding sites, disrupting downstream signaling pathways essential for tumor growth and survival.

- Receptor Interaction: Its structural similarity to other biologically active compounds allows it to modulate receptor interactions, influencing various biochemical pathways involved in disease progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituent groups at different positions on the quinazoline ring can significantly affect potency and selectivity against specific targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-phenylquinazoline | CHClN | Phenyl group enhances anti-cancer activity |

| 6-Bromo-2-chloroquinazoline | CHBrClN | Bromine substitution may alter biological activity |

| tert-Butyl this compound | CHClFN | Tert-butyl enhances solubility and bioavailability |

Case Studies

- Inhibition Studies: A study demonstrated that derivatives of quinazolines, including those related to this compound, were tested against various cancer cell lines, showing significant inhibition of cell growth at low concentrations (IC values ranging from 1 nM to 50 nM) .

- Antimycobacterial Activity: Another investigation focused on the activity against Mycobacterium tuberculosis, where quinazoline derivatives exhibited potent inhibitory effects on cytochrome bd oxidase, suggesting their potential as antituberculosis agents .

Propriétés

IUPAC Name |

2-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJZACFROUOTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591580 | |

| Record name | 2-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-27-2 | |

| Record name | 2-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.